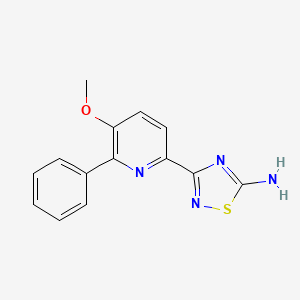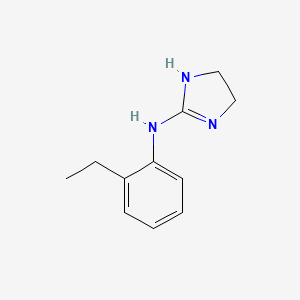![molecular formula C15H11Cl2NO5 B13888881 Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and dihydroxy groups attached to a benzoyl moiety, which is further linked to a benzoate ester. Its molecular formula is C15H11Cl2NO5, and it has a molecular weight of 356.16 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 3,5-dichloro-2,6-dihydroxybenzoyl chloride to form the desired amide.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the dichloro groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzoate esters.
科学研究应用
Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
相似化合物的比较
Similar Compounds
Methyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but lacks the amide linkage.
Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate: Similar structure with a methoxy group instead of hydroxyl groups
Uniqueness
Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate is unique due to the presence of both dichloro and dihydroxy groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C15H11Cl2NO5 |
|---|---|
分子量 |
356.2 g/mol |
IUPAC 名称 |
methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H11Cl2NO5/c1-23-15(22)7-2-4-8(5-3-7)18-14(21)11-12(19)9(16)6-10(17)13(11)20/h2-6,19-20H,1H3,(H,18,21) |
InChI 键 |
ILECMBRLIJZSPK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)

![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)
![(6S,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888802.png)

![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)

![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)


![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)


